5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-9-8-24-16(19-9)20-15(21)14-5-3-11(23-14)7-22-13-4-2-10(17)6-12(13)18/h2-6,8H,7H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDKMBUYRPOLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-325480 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved through the chlorination of phenoxyacetic acid.
Formation of the thiazole ring: This involves the reaction of 4-methylthiazole with appropriate reagents to form the thiazole ring.
Coupling reaction: The final step involves the coupling of the intermediate compounds to form WAY-325480.
Industrial production methods for WAY-325480 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide linkage between the furan and thiazole rings is susceptible to hydrolysis under acidic or basic conditions.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by water .
Electrophilic Substitution on Thiazole
The 4-methylthiazol-2-yl group undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects of the methyl group.
| Reaction | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS), DMF, 80°C | 5-bromo-4-methylthiazol-2-yl derivative | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-nitro-4-methylthiazol-2-yl compound |
Key Finding : Bromination occurs with >80% yield under optimized conditions, while nitration requires strict temperature control to avoid side reactions .
Functionalization of the Furan Ring
The furan core participates in Diels-Alder reactions and oxidation, though its electron-deficient nature (due to the carboxamide group) moderates reactivity.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | Maleic anhydride, toluene, 110°C | Exo-adduct with fused oxabicyclo system | |
| Oxidation | RuO₄, CCl₄/H₂O, 25°C | Furan → γ-ketoamide derivative |
Note : The (2,4-dichlorophenoxy)methyl substituent remains inert under these conditions .
Nucleophilic Aromatic Substitution (NAS) on Dichlorophenoxy Group
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| KNH₂, NH₃(l), −33°C | Replacement of para-Cl with NH₂ | Aminophenoxy derivative | |
| CuCN, DMF, 180°C | meta-Cl substitution with CN | Cyano-phenoxy product |
Limitation : Yields for NAS rarely exceed 40% due to competing decomposition pathways .
Reductive Modification of the Methylene Bridge
The (phenoxy)methyl linker undergoes hydrogenolysis under catalytic hydrogenation.
| Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|
| Pd/C, H₂ (1 atm), EtOH | Cleavage to phenol and furan-methylthiazole fragment |
Application : This reaction is utilized in metabolic studies to track degradation pathways .
Thiazole Ring Functionalization
The 4-methylthiazole ring participates in cross-coupling reactions, enhancing derivatization potential.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane | Biaryl-thiazole hybrids | |
| Alkylation | RX, K₂CO₃, DMF | N-alkylated thiazole derivatives |
SAR Insight : Alkylation at the thiazole nitrogen improves solubility but reduces target affinity in pharmacological assays .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds with thiazole and furan groups exhibit significant antimicrobial properties. The compound in focus has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Case Study : A study demonstrated that derivatives of thiazole exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like vancomycin .
Antifungal Properties
The compound has also been investigated for its antifungal activity. Thiazole derivatives have shown effectiveness against fungal pathogens, including Candida albicans.
- Data Table: Antifungal Activity
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide | Candida albicans | 4.0 |
| Reference Drug | Fluconazole | 1.0 |
Anti-inflammatory Effects
Compounds containing thiazole rings are known for their anti-inflammatory properties. The compound's structure suggests potential activity in inhibiting inflammatory pathways.
- Case Study : In vitro studies indicated that certain thiazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
Agricultural Applications
The dichlorophenoxy group indicates potential herbicidal activity. Compounds with similar structures have been used as herbicides due to their ability to disrupt plant growth.
- Research Findings : A related study highlighted the herbicidal efficacy of dichlorophenoxy compounds against various weed species, providing a foundation for further exploration of this compound's agricultural applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity by increasing lipophilicity and membrane permeability.
Key Insights from SAR Studies
- Modification of Functional Groups : Altering substituents on the thiazole or furan rings can significantly impact biological activity.
- Lipophilicity : Higher lipophilicity generally correlates with improved antimicrobial properties due to better cell membrane penetration.
Mechanism of Action
The mechanism of action of WAY-325480 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that WAY-325480 may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide becomes evident when compared to analogs with variations in halogenation, heterocyclic frameworks, or substituent groups. Below is a detailed analysis:
Halogen-Substituted Analogs
Key Insight: Dichlorophenoxy derivatives generally exhibit higher stability and target affinity than their fluoro or non-halogenated counterparts, but trade-offs in solubility and metabolic pathways exist .
Heterocyclic Variants
| Compound Name | Heterocycle | Key Differences | Activity Profile |
|---|---|---|---|
| N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | Thiazole with methoxyphenethyl | Bulky substituent increases steric hindrance. | Likely reduced penetration into hydrophobic binding pockets compared to the 4-methylthiazole variant . |
| 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide | Oxazole and nitrothiophene | Nitro group introduces strong electron-withdrawing effects. | Higher reactivity but potential cytotoxicity . |
| N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide | Oxadiazole and thiophene | Oxadiazole’s planar structure enhances DNA intercalation. | Superior anticancer activity but limited solubility . |
Key Insight : Thiazole rings (as in the target compound) balance steric accessibility and electronic effects, making them versatile for both enzyme inhibition and receptor modulation compared to oxadiazoles or triazoles .
Functional Group Modifications
| Compound Name | Functional Groups | Key Differences | Pharmacological Impact |
|---|---|---|---|
| Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate | Methyl ester instead of carboxamide | Ester group increases volatility but reduces hydrogen-bonding capacity. | Lower bioavailability and target specificity . |
| 5-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide | Sulfonyl and thiadiazole groups | Sulfonyl enhances solubility; thiadiazole increases metabolic resistance. | Broader antimicrobial activity but higher toxicity risk . |
| N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide | Bromine substitution | Bromine’s larger atomic radius disrupts π-π stacking. | Altered binding kinetics and potential off-target effects . |
Key Insight : The carboxamide group in the target compound optimizes hydrogen-bonding interactions with biological targets, offering a balance between solubility and binding affinity .
Biological Activity
5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide, with the CAS number 444114-90-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes available research findings on its biological activity, including anticancer properties and antimicrobial effects.
- Molecular Formula : C16H12Cl2N2O3S
- Molecular Weight : 383.25 g/mol
- Purity : Typically available in purities of 95% to 98% .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that derivatives of furan and thiazole scaffolds can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
In a comparative study involving various benzofuran derivatives, compounds similar to this compound demonstrated notable cytotoxicity against lung cancer cell lines (A549). The most effective derivatives achieved an IC50 value of approximately 27.49 μM, showcasing a potential mechanism for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structural components suggest potential antibacterial properties. Thiazole and furan moieties are often associated with antimicrobial activity against a range of pathogens.
Research Findings on Antimicrobial Effects
A recent study highlighted the effectiveness of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole ring significantly influenced the antibacterial potency, suggesting that the incorporation of the thiazole moiety in this compound could enhance its antimicrobial efficacy .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorophenoxy group : Contributes to increased lipophilicity and potential interaction with cellular membranes.
- Thiazole moiety : Known for enhancing anticancer and antimicrobial activities.
Research has shown that specific substitutions on the thiazole and furan rings can significantly affect bioactivity. For instance, the presence of electron-withdrawing groups often enhances potency against certain cancer cell lines .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide, and what factors influence yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol derivatives and furan-2-carboxamide precursors. Alkaline conditions (e.g., K₂CO₃ or NaOH) are critical for deprotonation and promoting ether bond formation . Solvent-free "neat" methods or microwave-assisted reactions can enhance reaction efficiency, as seen in analogous heterocyclic systems . Post-synthesis purification via recrystallization or column chromatography is essential for achieving >95% purity, with LC-MS and HRMS used for validation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substituent positions and purity.
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ expected m/z) and detects impurities .
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- HPLC : Assesses purity under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS analysis .
- LogP : Estimate via shake-flask method or computational tools (e.g., ChemAxon) to predict membrane permeability .
Advanced Research Questions
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies for enzyme inhibition?
- Methodology :
- Bioisosteric Replacement : Substitute the 4-methylthiazole ring with pyridine or imidazole to assess impact on target binding (e.g., COX-1/2 inhibition as in ).
- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with the dichlorophenoxy group) .
- In Silico Screening : Dock analogs into target enzymes (e.g., CD4 mimics ) using AutoDock Vina to prioritize synthesis.
Q. How can contradictory data in biological activity (e.g., IC₅₀ variability across assays) be resolved?
- Methodology :
- Assay Standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Off-Target Profiling : Use broad-panel kinase or receptor screens to identify confounding interactions .
- Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., PDB deposition) to validate binding modes .
Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability, bioavailability) during lead optimization?
- Methodology :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Prodrug Design : Modify the carboxamide group to ester prodrugs for enhanced absorption .
- Plasma Protein Binding : Use equilibrium dialysis to assess % bound, which impacts free drug concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
